
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate, also known as TBCA, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. TBCA belongs to the class of azetidine carboxylates and has been found to have various biochemical and physiological effects.
Scientific Research Applications
Synthesis and Building Blocks
Tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate has been explored as a building block for amino alcohols and polyamines. For instance, K. Jähnisch (1997) demonstrated the synthesis of tert-butyl (2R,3R)-2-cyano-3-formyl-aziridine-1-carboxylate, which is potentially useful for constructing amino alcohol structures (Jähnisch, 1997).
Azetidine Chimeras and Amino Acid Analogs
Research by Z. Sajjadi and W. Lubell (2008) focused on synthesizing enantiopure 3-substituted azetidine-2-carboxylic acids, which are analogs of azetidine-2-carboxylic acid (Aze). These compounds serve as tools for studying the influence of conformation on peptide activity (Sajjadi & Lubell, 2008).
Antimicrobial Agent Synthesis
K. Doraswamy and P. Ramana (2013) synthesized various compounds including tert-butyl-2-(4-bromo phenyl)-3- hydroxy propyl carbamate, which were screened for antimicrobial activity. This showcases the potential of tert-butyl azetidine derivatives in developing new antimicrobial agents (Doraswamy & Ramana, 2013).
Medicinal Chemistry Building Blocks
The research on bifunctional tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate by M. J. Meyers et al. (2009) highlights its utility in medicinal chemistry. This compound serves as a starting point for creating novel compounds, potentially accessing new chemical spaces (Meyers et al., 2009).
Synthesis of Novel Compounds
Research by Y. Ji, L. Wojtas, and J. Lopchuk (2018) demonstrates the use of protected 3-haloazetidines, including tert-butyl azetidine derivatives, in synthesizing high-value azetidine-3-carboxylic acid derivatives. This indicates the versatility of tert-butyl azetidine derivatives in creating novel chemical entities (Ji, Wojtas, & Lopchuk, 2018).
properties
IUPAC Name |
tert-butyl 3-cyano-3-(2-methylsulfonyloxyethyl)azetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5S/c1-11(2,3)19-10(15)14-8-12(7-13,9-14)5-6-18-20(4,16)17/h5-6,8-9H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZTSYLNGSCNBPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCOS(=O)(=O)C)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



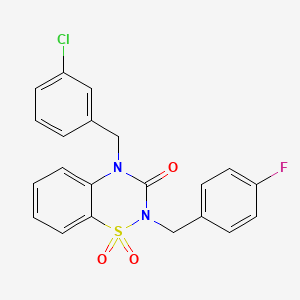
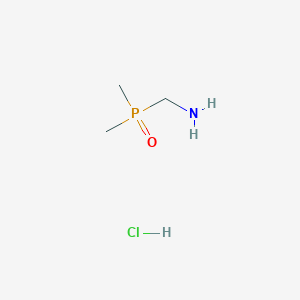
![1-[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone](/img/structure/B2364578.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide](/img/structure/B2364581.png)

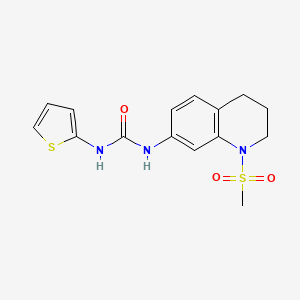
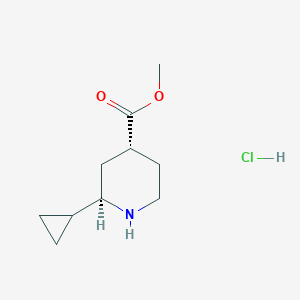
![4-Hydroxy-6-phenyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-5-pyrimidinecarbonitrile](/img/structure/B2364588.png)
![3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-nitrobenzamide](/img/structure/B2364589.png)
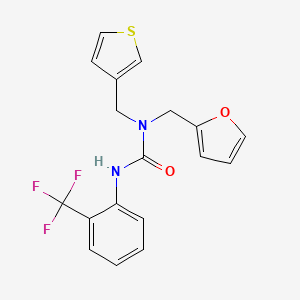
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2364591.png)